

# CEP-28122 cellular assay IC50 values

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## Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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## Quantitative Profile of CEP-28122

The table below summarizes the core quantitative data for **CEP-28122** from preclinical studies:

| Parameter                       | Value                      | Experimental Context  |
|---------------------------------|----------------------------|---|
| ALK Enzymatic IC <sub>50</sub>  | 1.9 nM                     | Enzyme-based TRF (Time-Resolved Fluorescence) assay [1].  |
| Cellular Activity (ALCL)        | ~60 nM (EC <sub>50</sub> ) | Concentration for half-maximal cytotoxicity in Karpas-299 anaplastic large cell lymphoma cells [2]. |
| In Vivo Efficacy (Dose)         | 30-100 mg/kg (BID)         | Oral dose leading to complete/near-complete tumor regression in ALK-positive xenograft models [2].  |
| In Vivo Target Inhibition       | >90% (for >12 hrs)         | Inhibition of ALK tyrosine phosphorylation in tumors after a single 30 mg/kg oral dose [2].         |
| Flt4 (VEGFR-3) IC <sub>50</sub> | 46 nM                      | Demonstrates selectivity, as this is ~24-fold less potent than its inhibition of ALK [1].           |

## Detailed Experimental Protocols

## Protocol 1: Determining Cellular ALK Phosphorylation Inhibition

This protocol assesses the ability of **CEP-28122** to inhibit ALK phosphorylation in cultured cells [1] [2].

- **Cell Culture:** Maintain ALK-positive cancer cell lines (e.g., Karpas-299 [ALCL], H3122 [NSCLC], SY5Y [neuroblastoma]) in recommended media.
- **Compound Treatment:** Treat cells at ~70-80% confluency with a concentration range of **CEP-28122** (e.g., 0.1 nM to 10  $\mu$ M) for 2 to 4 hours. Include a DMSO vehicle control.
- **Cell Lysis:** Lyse cells post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Immunoblotting:**
  - Resolve 20-40  $\mu$ g of total protein via SDS-PAGE.
  - Transfer to a PVDF membrane.
  - Probe with primary antibodies against **phospho-ALK (Tyr1604)** and **total ALK**.
  - Use  $\beta$ -Actin or GAPDH as a loading control.
- **Detection & Analysis:** Detect bands using a chemiluminescence system. Quantify band density to determine the concentration of **CEP-28122** that inhibits ALK phosphorylation by 50% ( $IC_{50}$ ).

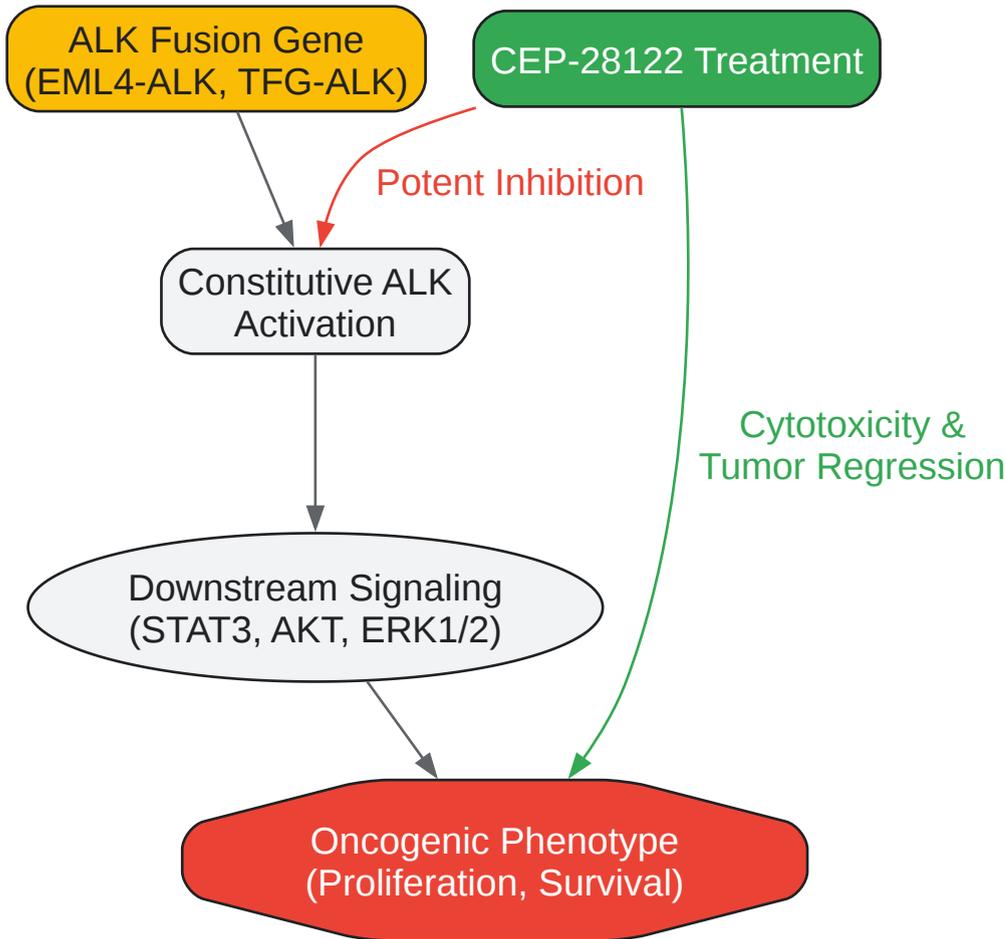
## Protocol 2: Cellular Proliferation/Cytotoxicity Assay

This protocol evaluates the antiproliferative and cytotoxic effects of **CEP-28122** on ALK-driven cancer cells [1] [2].

- **Cell Seeding:** Seed cells into 96-well plates at a density optimized for linear growth over the assay period (e.g., 2,000-5,000 cells/well).
- **Compound Treatment & Incubation:** After 24 hours, treat cells with a serial dilution of **CEP-28122**. Incubate for **72-96 hours**.
- **Viability Readout:** Measure cell viability using a standard **MTS or MTT assay**.
  - Add MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C.
  - Measure the absorbance at 490 nm using a plate reader.
- **Data Analysis:**
  - Normalize absorbance data:  $(\text{Compound-treated} / \text{DMSO control}) \times 100\%$ .
  - Fit the normalized data to a 4-parameter logistic model to calculate the  **$IC_{50}$  or  $GI_{50}$**  (concentration for 50% growth inhibition) [3].

## ALK Signaling and Inhibitor Mechanism

The following diagram illustrates the ALK signaling pathway targeted by **CEP-28122** and its downstream effects.



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## Experimental Workflow for Preclinical Evaluation

This diagram outlines the key stages of a comprehensive preclinical in vivo efficacy study for **CEP-28122** [2].



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## Research Applications & Notes

- **Mechanism of Action: CEP-28122** acts as a highly potent ATP-competitive inhibitor, blocking ALK's constitutive kinase activity and its downstream survival pathways [2].
- **Key Research Applications:**
  - **Target Validation:** Confirming the role of ALK as a driver oncogene in ALCL, NSCLC, and neuroblastoma.
  - **In Vivo Efficacy Modeling:** Establishing xenograft models for evaluating antitumor activity and dosing regimens.
  - **Resistance Studies:** Investigating intrinsic and acquired resistance mechanisms, such as co-activation of other RTKs like EGFR and ERBB2 [4].
- **Critical Note on Form:** The data presented here is for the **CEP-28122 mesylate salt** (Catalog No. T10759). The free base CAS number is 1022958-60-6 [1].

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## References

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